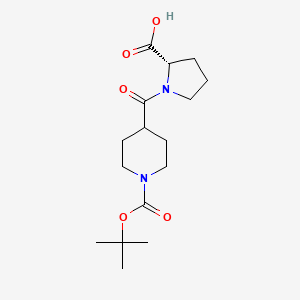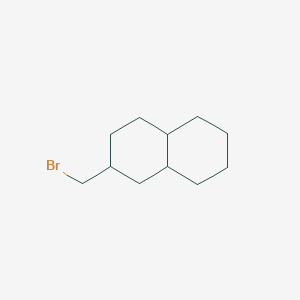
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives It is a brominated hydrocarbon with a decahydronaphthalene backbone, which is a saturated polycyclic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene typically involves the bromination of decahydronaphthalene derivatives. One common method is the bromination of 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where decahydronaphthalene is reacted with bromine or N-bromosuccinimide in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product. Post-reaction, the product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties
作用机制
The mechanism of action of 2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but lacks the saturated decahydro backbone.
1-Bromomethyl-4-methylcyclohexane: Another bromomethyl derivative with a cyclohexane backbone.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Uniqueness
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene is unique due to its saturated polycyclic structure, which imparts different reactivity and stability compared to its aromatic or monocyclic counterparts. This makes it particularly useful in applications requiring specific steric and electronic properties .
属性
IUPAC Name |
2-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQKIUHQHOHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2636427.png)
![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)
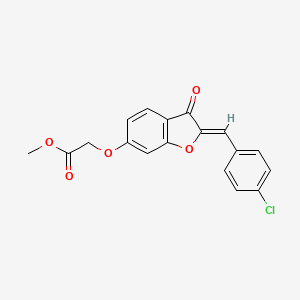
![7-((2-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2636430.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
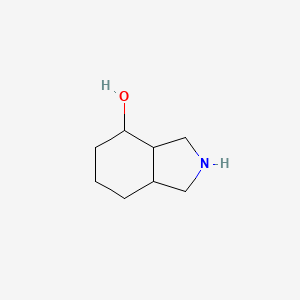
![N-(4-acetamidophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2636439.png)
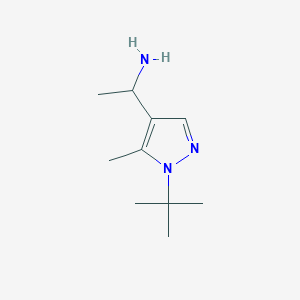
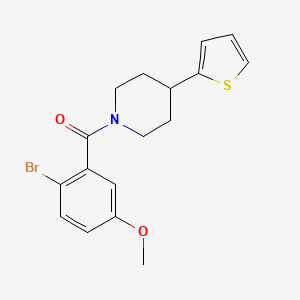
![2-oxo-N-[2-(trifluoromethyl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2636443.png)
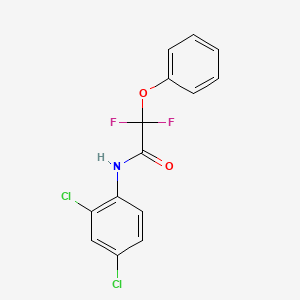
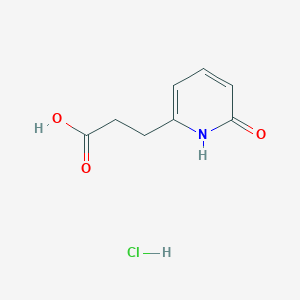
![Ethyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2636448.png)
